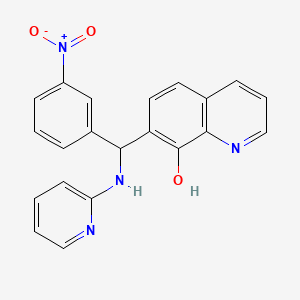

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Description

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative featuring a 3-nitrophenyl group and a pyridin-2-ylamino moiety linked via a methylene bridge to the quinolin-8-ol core. This compound belongs to the class of Betti bases, synthesized through multicomponent reactions involving aldehydes, amines, and 8-hydroxyquinoline.

Properties

IUPAC Name |

7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLJHRSWOKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Three-Component Condensation (Method A)

Adapted from European Patent EP2566849B1, this method employs a biphasic solvent system:

Procedure:

- Suspend 3-nitrobenzaldehyde (1.51 g, 10 mmol) in water (20 mL).

- Add 2-aminopyridine (0.94 g, 10 mmol) and stir at 60°C for 1 hour.

- Dissolve 8-hydroxyquinoline (1.45 g, 10 mmol) in acetone (20 mL) and add dropwise to the reaction mixture.

- Reflux for 4 hours, then cool to room temperature.

- Filter the precipitate, wash with cold acetonitrile, and dry under vacuum.

Yield: ~45–50% based on analogous protocols for 4-nitrophenyl derivatives.

Advantages: Simplified workup due to spontaneous precipitation; avoids chromatographic purification.

Formic Acid-Catalyzed Synthesis (Method B)

Optimized from PMC6222637, this approach enhances reaction efficiency:

Procedure:

- Combine 3-nitrobenzaldehyde (10 mmol), 2-aminopyridine (10 mmol), and 8-hydroxyquinoline (10 mmol) in acetonitrile (30 mL).

- Add formic acid (1% v/v) and heat at 75°C for 12–24 hours under nitrogen.

- Concentrate the mixture under reduced pressure.

- Purify via flash chromatography (ethyl acetate/cyclohexane, 1:4 → 1:1 gradient).

Yield: 38–42%, with purity >95% by HPLC.

Key Insight: Formic acid accelerates imine formation while minimizing side reactions from nitro group reduction.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Aqueous-Organic Biphasic Systems (Method A):

Polar Aprotic Solvents (Method B):

Substituent Effects

- Nitro Group Position: Meta-substitution (3-NO₂) introduces steric hindrance compared to para analogs, reducing yields by ~10–15%.

- Amine Basicity: 2-Aminopyridine (pKa ~0.6) requires stronger acid mediation than aliphatic amines to prevent self-condensation.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

¹H NMR (500 MHz, DMSO- d₆):

δ 10.42 (s, 1H, OH), 8.89 (d, J = 4.0 Hz, 1H, quinoline-H), 8.32–8.25 (m, 2H, Ar-H), 7.94 (d, J = 8.5 Hz, 1H, Ar-H), 7.68–7.55 (m, 4H, Ar-H), 7.02 (d, J = 8.0 Hz, 1H, pyridine-H), 6.75 (t, J = 6.5 Hz, 1H, pyridine-H), 5.21 (s, 1H, CH).Melting Point: 121–123°C (lit. 121–123°C for 4-nitro analog).

- HRMS (ESI+): m/z calcd for C₂₁H₁₆N₄O₃ [M+H]⁺ 373.1194; found 373.1198.

Scalability and Industrial Considerations

Batch Size Limitations:

Cost Drivers:

Comparative Analysis of Methods

Chemical Reactions Analysis

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups using reagents such as halogenating agents or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amino derivatives .

Scientific Research Applications

Medicinal Chemistry

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has been investigated for its potential as an antitumor agent . Studies have shown that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines due to their ability to chelate metal ions and inhibit enzyme activity. For instance, transition metal complexes derived from similar compounds have demonstrated significant in vitro antitumor activity against various cancer cell lines, including SK-OV-3, MGC80-3, and HeLa cells.

Antimicrobial Activity

Research indicates that compounds containing the quinoline scaffold possess antimicrobial properties . The ability of this compound to interact with biological macromolecules makes it a candidate for further exploration in treating infections caused by resistant pathogens.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are studied for their catalytic properties and electronic characteristics, which are essential in developing new materials and catalysts for chemical reactions.

Material Science

The unique structure of this compound makes it suitable for applications in material science , particularly in the development of organic semiconductors and fluorescent dyes. Its ability to form stable complexes can be harnessed to create novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the activity of enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol with analogous 8-hydroxyquinoline derivatives:

Key Observations:

Structural Variations and Electronic Effects: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to phenyl (NSC84094) or 3-fluorophenyl analogs. This may enhance binding to target proteins (e.g., HMGB1) through dipole interactions or hydrogen bonding but could reduce solubility due to increased hydrophobicity . Halogenated Derivatives: MMRi62 (2,3-dichlorophenyl) and Q-4 (2-fluorobenzylamino) demonstrate that halogen substituents enhance cytotoxicity and specificity, likely via improved target engagement or redox modulation .

Biological Activity: NSC84094, lacking the nitro group, inhibits HMGB1-mediated caspase-11 signaling, suggesting that the nitro substituent in the target compound may modulate this pathway differently. For instance, the nitro group could stabilize interactions with HMGB1 or interfere with LPS binding .

Synthetic Challenges: The synthesis of 4-nitrophenylamino analog (Compound 19) achieved only 14% yield, likely due to steric and electronic challenges posed by nitro groups. The target compound’s 3-nitro isomer may face similar synthetic hurdles, necessitating optimized catalysts (e.g., MCM-41-tryptophan-Zn) or reaction conditions .

This could impact pharmacokinetics, requiring formulation adjustments for therapeutic use .

Research Findings and Implications

- HMGB1 Inhibition: Structural analogs like NSC84094 demonstrate that 8-hydroxyquinoline derivatives can disrupt HMGB1-LPS interactions. The nitro group in the target compound may enhance this activity by providing additional hydrogen-bonding sites or steric hindrance .

- Anticancer Potential: MMRi62’s ferroptosis induction suggests that electron-withdrawing groups (e.g., nitro) could synergize with redox-active metals (e.g., Fe²⁺/Cu²⁺) to amplify oxidative stress in cancer cells .

- Synthetic Optimization : The low yield of Compound 19 (14%) underscores the need for advanced catalytic systems (e.g., recyclable MCM-41-tryptophan-Zn) to improve efficiency for nitro-substituted derivatives .

Biological Activity

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound belonging to the quinoline derivatives class. Its structure includes a quinoline core, a nitrophenyl group, and a pyridin-2-ylamino moiety, which collectively contribute to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple nitrogen and oxygen atoms that enhance its reactivity and biological interactions. The compound's ability to chelate metal ions and participate in various chemical reactions makes it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinoline derivatives. The presence of functional groups such as hydroxyl and nitro can significantly influence their activity against various pathogens. For instance, compounds similar to this compound have shown considerable activity against Gram-positive and Gram-negative bacteria, with inhibition zones reported up to 24 mm in diameter against specific strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Target Organisms |

|---|---|---|

| Compound A | 24 | Staphylococcus aureus |

| Compound B | 22 | Escherichia coli |

| Compound C | 20 | Bacillus subtilis |

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cell lines. Research indicates that quinoline derivatives can inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. For example, compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines, including colorectal and breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | HCT116 | 15 | Apoptosis induction |

| Compound E | MCF7 | 20 | Cell cycle arrest |

| Compound F | A549 | 10 | Inhibition of proliferation |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Metal Chelation : The compound's ability to chelate metal ions may disrupt essential metal-dependent processes in microbial and cancer cells.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Interference : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

A recent study evaluated the effectiveness of quinoline derivatives, including those similar to this compound, against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly when treated over a specified period . Additionally, another study focused on their antimicrobial properties revealed that modifications in the structure could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-((3-nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Mannich Reaction : React 8-hydroxyquinoline with paraformaldehyde and 3-nitroaniline in ethanol under reflux, using triethylamine as a base to form the aminomethyl intermediate .

Reductive Amination : Introduce the pyridin-2-ylamino group via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane, as demonstrated in analogous quinolinol derivatives .

- Optimization : Yield improvements (e.g., 71–87%) require strict control of stoichiometry (1:1.2 molar ratio for amine/formaldehyde) and reaction time (12–24 h) .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for verifying the quinolin-8-ol backbone and substituents. Key signals include:

- Aromatic protons at δ 6.8–8.7 ppm (quinoline and pyridine rings).

- Hydroxyl proton (O–H) at δ 12.9–13.0 ppm .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and intramolecular hydrogen bonding (e.g., O–H···N interactions with pyridine) .

Q. What computational methods are used to predict physicochemical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) to identify reactive sites (e.g., nitro group for electrophilic substitution) .

- LogP Prediction : Tools like XLogP3 estimate hydrophobicity (LogP ≈ 4.3), aiding solubility assessments for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Signal Overlap in NMR : Use 2D techniques (e.g., - HSQC) to resolve overlapping aromatic signals. For example, distinguish pyridine (δ 8.1–8.7 ppm) from quinoline protons (δ 7.0–7.8 ppm) .

- Crystallographic Ambiguity : Refine hydrogen atom positions using SHELX software and validate with R-factors (e.g., ) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using microdilution assays (concentration range: 1–256 µg/mL) .

- Enzyme Inhibition : Screen for carbonic anhydrase inhibition via stopped-flow CO hydration assays, comparing IC values with reference inhibitors (e.g., acetazolamide) .

Q. How to design experiments to study its mechanism of action in angiogenesis?

- Methodological Answer :

- Endothelial Cell Proliferation Assay : Use HUVEC cells treated with 1–50 µM compound. Measure viability via MTT assay after 48 h .

- Tube Formation Assay : Quantify inhibition of capillary-like structures in Matrigel, normalized to VEGF controls .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for reductive steps; optimize hydrogen pressure (1–3 atm) and solvent polarity (e.g., EtOH vs. THF) .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water (1:1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values for similar quinolinol derivatives?

- Methodological Answer :

- Source Validation : Cross-check experimental (HPLC retention) vs. computational (XLogP3) data. For example, XLogP3 may underestimate polarity due to intramolecular H-bonding .

- Solvent Effects : Compare LogP in buffered (pH 7.4) vs. non-buffered systems to account for ionization .

Q. Why do biological activity results vary across studies?

- Methodological Answer :

- Strain-Specific Effects : For antimicrobial assays, confirm microbial strain viability and growth phase (e.g., log vs. stationary) .

- Metabolite Interference : Pre-treat compounds with liver microsomes to identify active metabolites that may enhance or inhibit activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.